(R)-1-Boc-2-propyl-piperazine

説明

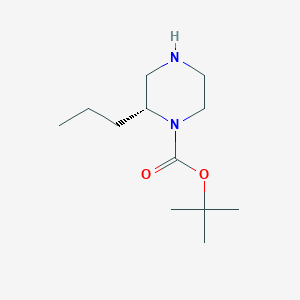

®-1-Boc-2-propyl-piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The ®-1-Boc-2-propyl-piperazine specifically has a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a propyl group at the second position of the piperazine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-2-propyl-piperazine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available piperazine.

Protection: The nitrogen atoms of piperazine are protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Alkylation: The protected piperazine is then subjected to alkylation with a propyl halide (e.g., propyl bromide) in the presence of a base like potassium carbonate to introduce the propyl group at the second position.

Industrial Production Methods: Industrial production of ®-1-Boc-2-propyl-piperazine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: ®-1-Boc-2-propyl-piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the propyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of deprotected piperazine or reduced derivatives.

Substitution: Formation of N-alkylated or N-acylated derivatives.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

- (R)-1-Boc-2-propyl-piperazine serves as a versatile intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various derivatives through oxidation, reduction, and substitution reactions. For instance:

- Oxidation : Produces N-oxide derivatives.

- Reduction : Yields deprotected piperazine or reduced derivatives.

- Substitution : Facilitates the formation of N-alkylated or N-acylated derivatives.

Comparison with Similar Compounds

| Compound | Key Features |

|---|---|

| 1-Boc-piperazine | Lacks propyl group; less lipophilic. |

| 2-Propyl-piperazine | Lacks Boc group; more reactive. |

| N-Methyl-piperazine | Contains a methyl group; different biological activity. |

The combination of the Boc protecting group and the propyl chain makes this compound unique, balancing stability during synthesis with desired biological activities.

Biological Research

Potential Biological Activities

- The compound has been studied for its potential antimicrobial and anticancer properties. Its interactions with biological targets such as enzymes and receptors are of particular interest due to the influence of its structural components on pharmacokinetics and bioactivity.

Case Studies

- A study investigated piperazine derivatives for their roles as modulators of the CXCR3 receptor, which is involved in inflammatory responses and autoimmune diseases. Such compounds may offer therapeutic avenues for conditions like rheumatoid arthritis and multiple sclerosis .

- Another research focused on synthesizing indole-piperazine hybrids targeting serotonin transporters (SERT) and dopamine receptors, showing promising results for managing major depressive disorder (MDD) .

Medicinal Applications

Drug Development

- This compound is being explored as a potential drug candidate for various therapeutic applications, particularly in the treatment of neuropsychiatric disorders. Its derivatives have shown efficacy as partial agonists at dopamine D2/D3 receptors while also acting on serotonin receptors .

Therapeutic Potential

- The compound's ability to modulate multiple receptor systems positions it as a candidate for developing multitarget drugs that could treat conditions such as Parkinson's disease by alleviating both motor and non-motor symptoms .

Industrial Applications

Specialty Chemicals Production

- In the chemical industry, this compound is utilized in producing specialty chemicals and materials. Its role as an intermediate allows for the synthesis of various pharmaceuticals and agrochemicals, making it valuable in industrial applications.

作用機序

The mechanism of action of ®-1-Boc-2-propyl-piperazine involves its interaction with specific molecular targets. The Boc protecting group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free piperazine can interact with biological targets such as enzymes or receptors, modulating their activity. The propyl group may influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties.

類似化合物との比較

1-Boc-piperazine: Lacks the propyl group, making it less lipophilic.

2-Propyl-piperazine: Lacks the Boc protecting group, making it more reactive.

N-Methyl-piperazine: Contains a methyl group instead of a propyl group, affecting its biological activity.

Uniqueness: ®-1-Boc-2-propyl-piperazine is unique due to the presence of both the Boc protecting group and the propyl group. This combination provides a balance between stability during synthesis and desired biological activity. The compound’s specific stereochemistry (R-enantiomer) may also contribute to its unique interactions with molecular targets.

生物活性

(R)-1-Boc-2-propyl-piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a propyl side chain on the piperazine ring. Its chemical formula is . The Boc group enhances the compound's stability during synthesis, while the propyl group contributes to its lipophilicity, affecting its pharmacokinetic properties.

The mechanism of action for this compound involves interactions with specific molecular targets. Upon deprotection of the Boc group, the free piperazine can modulate the activity of various enzymes or receptors. The compound's lipophilicity allows it to penetrate cell membranes effectively, which is crucial for its biological activity .

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

2. Anticancer Activity

Studies have shown that compounds similar to this compound may possess anticancer properties. For instance, derivatives of piperazine have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: CXCR3 Modulation

In a study focusing on piperazine derivatives, compounds were evaluated for their ability to modulate the CXCR3 receptor, which is implicated in autoimmune diseases. Results demonstrated that certain derivatives exhibited significant modulation capabilities, indicating potential therapeutic applications in conditions like rheumatoid arthritis and multiple sclerosis .

Case Study 2: Receptor Activity

A series of novel piperazine derivatives were synthesized and tested for their agonistic activities on dopamine receptors (D2/D3) and serotonin receptors (5-HT1A). Notably, some compounds showed dual or even triple agonism, with EC50 values in the low nanomolar range, highlighting their potential as multitarget therapeutic agents .

Table 1: Summary of Biological Activities

Table 2: Receptor Activity Assay Results

| Compound ID | D2 Agonism EC50 (nmol/L) | 5-HT1A Agonism EC50 (nmol/L) | D3 Agonism EC50 (nmol/L) |

|---|---|---|---|

| 7b | 0.9 | 2.3 | 19 |

| 34c | 3.3 | 1.4 | 10 |

特性

IUPAC Name |

tert-butyl (2R)-2-propylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTGOQORCFQPSZ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647545 | |

| Record name | tert-Butyl (2R)-2-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212252-88-4 | |

| Record name | tert-Butyl (2R)-2-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。